A 419259

説明

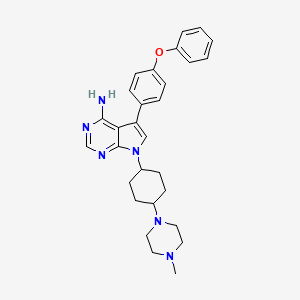

Structure

3D Structure

特性

IUPAC Name |

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364042-47-7 |

Source

|

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Mechanism of Action of A-419259: A Technical Guide

A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs).[1][2][3] Its mechanism of action centers on the disruption of key signaling pathways involved in cell proliferation, survival, and differentiation, primarily through the inhibition of these critical tyrosine kinases. This guide provides an in-depth analysis of the molecular interactions, cellular effects, and experimental validation of A-419259's activity.

Core Mechanism: Inhibition of Src Family Kinases

A-419259 functions as a broad-spectrum inhibitor of Src family kinases.[2][4] It demonstrates high affinity for several members of this family, effectively blocking their catalytic activity. The primary molecular targets include Hck, Lck, Lyn, and Src.[1][5][6] By binding to the ATP-binding site of these kinases, A-419259 prevents the transfer of a phosphate group to their downstream substrates, thereby inhibiting signal transduction.

The inhibitory activity of A-419259 is highly potent, with IC50 values in the low nanomolar range for its primary targets.[2][3][4][5][6] It exhibits significant selectivity for SFKs over other tyrosine kinases such as c-Abl and protein kinase C (PKC).[5]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of A-419259 against various kinases and cell lines.

| Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |

| Hck | 0.43[1] | K-562 (Ph+) | 0.1 - 0.3[3][5] |

| Lck | <3[2][5][6] | Meg-01 (Ph+) | 0.1[3][5] |

| Lyn | <3[2][5][6] | DAGM/Bcr-Abl | 0.1 - 0.3[2][3] |

| Src | 9[2][5][6] | TF-1 (Ph-) | No effect[5] |

| c-Abl | 3,000[5] | HEL (Ph-) | No effect[5] |

| PKC | >33,000[5] |

Downstream Cellular Effects and Therapeutic Implications

The inhibition of Src family kinases by A-419259 triggers a cascade of downstream cellular events, making it a compound of interest for therapeutic applications, particularly in oncology.

Disruption of Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

In the context of Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein is the primary driver of oncogenesis.[3][7] Src family kinases are crucial downstream effectors in the Bcr-Abl signaling pathway.[7] A-419259's inhibition of SFKs disrupts this pathway, leading to the suppression of proliferation and the induction of apoptosis in CML cell lines.[1][2][3][4][7] This has been demonstrated in Philadelphia chromosome-positive (Ph+) cell lines such as K-562 and Meg-01.[3][5]

Activity in Acute Myeloid Leukemia (AML)

A-419259 has also demonstrated efficacy in targeting acute myeloid leukemia (AML) stem cells.[1] It has been shown to inhibit the proliferation of AML stem cells both in vitro and in vivo.[1][5] In mouse patient-derived xenograft (PDX) models of AML, administration of A-419259 reduced the total number of AML cells and AML stem cells in the bone marrow and spleen.[5]

Effects on Embryonic Stem Cells

Interestingly, A-419259 has been observed to inhibit the differentiation of murine embryonic stem cells while maintaining their pluripotency.[5] This effect is attributed to the inhibition of endogenous SFK activity, which is involved in the differentiation process.[2][4]

Experimental Protocols

The characterization of A-419259's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of A-419259 on specific kinases is typically determined using an in vitro kinase assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., Hck, Lck, Src) and a generic or specific peptide substrate are prepared in a reaction buffer.

-

Compound Incubation: A-419259 is serially diluted and incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Reaction Quenching: After a defined incubation period, the reaction is stopped.

-

Quantification: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

IC50 Determination: The concentration of A-419259 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Proliferation and Apoptosis Assays

To assess the effect of A-419259 on cancer cells, proliferation and apoptosis assays are commonly employed.

Methodology for Proliferation Assay (e.g., MTT):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of A-419259.

-

Incubation: Plates are incubated for a period of 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is read on a plate reader, which is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 for cell proliferation inhibition is determined from the dose-response curve.

Methodology for Apoptosis Assay (e.g., Annexin V Staining):

-

Cell Treatment: Cells are treated with A-419259 at various concentrations for a specified time.

-

Cell Harvesting: Cells are harvested and washed.

-

Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Clarification on Target Specificity

It is important to note that while searches for A-419259 may sometimes be associated with prostaglandin EP2 receptor antagonists due to keyword overlap in scientific literature databases, the primary and well-characterized mechanism of action of A-419259 is the inhibition of Src family kinases. The literature does not support a direct role for A-419259 as an EP2 antagonist.

Conclusion

A-419259 is a potent inhibitor of Src family kinases with a well-defined mechanism of action. Its ability to disrupt key oncogenic signaling pathways, such as the Bcr-Abl pathway in CML, and to inhibit the proliferation of AML stem cells, underscores its potential as a therapeutic agent in oncology. The detailed experimental protocols for its characterization provide a robust framework for further investigation and drug development efforts.

References

- 1. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

A-419259: A Potent Src Family Kinase Inhibitor for Hematological Malignancies

An In-depth Technical Guide

Introduction

A-419259, also known as RK-20449, is a second-generation pyrrolo-pyrimidine derivative that acts as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] These kinases are crucial signaling mediators involved in a myriad of cellular processes, including proliferation, survival, differentiation, and migration.[3] Dysregulation of SFK activity is a hallmark of various cancers, particularly hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[4] A-419259 has demonstrated significant preclinical activity, including the ability to block proliferation and induce apoptosis in cancer cell lines and to reduce tumor burden in animal models.[2][4] This technical guide provides a comprehensive overview of A-419259, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on key signaling pathways.

Mechanism of Action

A-419259 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity.[5] This blockade of SFK function disrupts downstream signaling cascades that are critical for the growth and survival of malignant cells. Notably, in the context of CML, A-419259 has been shown to inhibit the activity of Hck and Lyn, two SFKs that are key downstream effectors of the oncogenic Bcr-Abl fusion protein.[6][7] By inhibiting these kinases, A-419259 effectively suppresses the activation of critical survival pathways, including the STAT5 and Erk signaling pathways, leading to cell cycle arrest and apoptosis in Bcr-Abl positive cells.

Data Presentation

Kinase Inhibition Profile

The inhibitory activity of A-419259 against a panel of protein kinases is summarized below. The data highlights its high selectivity for the Src family kinases.

| Kinase Target | IC50 (nM) |

| Lck | <3[1][8] |

| Lyn | <3[1][8] |

| Hck | 11.26[2] |

| Src | 9[1][8] |

| c-Abl | 3000[2] |

| PKC | >33,000[2] |

Cellular Activity

A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various leukemia cell lines.

| Cell Line | Effect | IC50 (µM) |

| K-562 (CML) | Inhibition of proliferation, Induction of apoptosis | 0.1 - 0.3[2] |

| Meg-01 (CML) | Inhibition of proliferation | 0.1[2] |

| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3[1][8] |

| MV4-11 (AML) | Growth Inhibition | 0.04 |

Experimental Protocols

In Vitro Kinase Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:

-

Recombinant Src family kinase (e.g., Lck, Lyn, Hck, Src)

-

Poly(Glu, Tyr) 4:1 substrate

-

96-well ELISA plates

-

Kinase assay buffer (250 mM Mopso, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO)

-

A-419259 (dissolved in DMSO)

-

ATP

-

Anti-phosphotyrosine-HRP antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (PBS with 0.1% Tween-20)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu, Tyr) 4:1 substrate in PBS and incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of A-419259 in kinase assay buffer.

-

Add the diluted A-419259 and the specific Src family kinase to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.

-

Incubate the plate for 20 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Proliferation Assay (Calcein-AM)

This protocol details a method to assess the anti-proliferative effects of A-419259 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K-562)

-

Complete culture medium

-

96-well plates

-

A-419259 (dissolved in DMSO)

-

Calcein-AM

-

PBS

-

Fluorescence plate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of A-419259 (typically in a range of 0.01 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

At the end of the treatment period, centrifuge the plate at 1500 x g for 10 minutes.

-

Carefully remove the supernatant and wash the cells with PBS.

-

Add Calcein-AM to each well to a final concentration of 1 µM and incubate for 1 hour in the dark at room temperature.

-

Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by A-419259 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

A-419259 (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach.

-

Treat the cells with different concentrations of A-419259 or vehicle control for the desired duration (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).[9]

In Vivo Efficacy in an AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of A-419259 in a patient-derived AML xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Patient-derived AML cells

-

A-419259

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

-

Sterile syringes and needles

Procedure:

-

Expand patient-derived AML cells in vitro or in a primary recipient mouse.

-

Inject a defined number of AML cells (e.g., 1 x 10^6) intravenously into the tail vein of immunodeficient mice.

-

Monitor the engraftment of AML cells by checking for human CD45+ cells in the peripheral blood.

-

Once engraftment is confirmed, randomize the mice into treatment and control groups.

-

Prepare the A-419259 formulation. A-419259 can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for intraperitoneal injection.[8]

-

Administer A-419259 at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).

-

Administer the vehicle to the control group.

-

Monitor tumor burden throughout the study using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow at the end of the study.

-

Monitor the health and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis.

Mandatory Visualizations

Caption: A-419259 inhibits the Bcr-Abl/Hck/STAT5 signaling pathway.

Caption: Workflow for the Calcein-AM cell proliferation assay.

Caption: Workflow for an in vivo efficacy study in an AML xenograft model.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A-419259: A Technical Guide to its Application as a Chemical Probe for Src Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of A-419259, a potent pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). It serves as a comprehensive resource for utilizing A-419259 as a chemical probe to investigate Src signaling pathways in cancer and other diseases. This document details its biochemical and cellular activities, provides protocols for key experiments, and illustrates relevant biological pathways and experimental workflows.

Introduction

A-419259 is a second-generation pyrrolo-pyrimidine compound designed for enhanced selectivity towards the Src family of non-receptor tyrosine kinases.[1] These kinases, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, motility, and survival.[1] Dysregulation of SFK activity is a common feature in various malignancies, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), making them attractive targets for therapeutic intervention.[2][3] A-419259 acts as a potent, ATP-competitive inhibitor, effectively blocking the autophosphorylation and activation of SFKs, thereby disrupting downstream oncogenic signaling pathways.[4][5]

Biochemical and Cellular Activity

A-419259 demonstrates high potency against several members of the Src kinase family in biochemical assays. Its efficacy extends to cellular models, where it inhibits proliferation and induces apoptosis in various cancer cell lines.

Data Presentation

Table 1: Biochemical Activity of A-419259 against Src Family Kinases

| Kinase | IC₅₀ (nM) |

| Hck | 0.43[2] |

| Lck | <3[4][6] |

| Lyn | <3[4][6] |

| Src | 9[4][6] |

Table 2: Cellular Activity of A-419259

| Cell Line | Effect | IC₅₀ or Effective Concentration (µM) |

| K-562 (CML) | Inhibition of proliferation | 0.1 - 0.3[1] |

| Meg-01 (CML) | Inhibition of proliferation | ~0.1[1] |

| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3[1] |

| K-562 (CML) | Induction of apoptosis | Starting at 0.1[1] |

| CML Cell Lines | Inhibition of overall SFK activity | 0.1 - 0.3[5] |

| Primary CML CD34⁺ Progenitor Cells | Inhibition of proliferation and induction of apoptosis | Dose-dependent[5] |

| AML Stem Cells | Inhibition of proliferation (in vitro and in vivo) | Not specified[2] |

Table 3: Kinase Selectivity Profile of A-419259

Data from KINOMEscan profiling at a concentration of 1.0 µM, showing the number of kinase domain interactions out of 468 kinases tested.

| Parameter | Value |

| Number of Kinase Interactions | 19[7] |

| Kinases Tested | 468[7] |

Signaling Pathways and Experimental Workflows

Visual representations of the Src signaling pathway, the mechanism of action of A-419259, and a typical experimental workflow for its use are provided below.

Caption: Simplified Src signaling pathway and the inhibitory action of A-419259.

Caption: General experimental workflow for characterizing A-419259.

Caption: Mechanism of action of A-419259 as a chemical probe for Src signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of A-419259.

In Vitro Src Kinase Activity Assay (Non-Radioactive, ELISA-based)

This protocol provides a method to determine the inhibitory effect of A-419259 on c-Src kinase activity.[8]

Materials:

-

Recombinant active c-Src enzyme

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

A-419259

-

Kinase assay buffer

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB or other HRP substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplate

Procedure:

-

Prepare Reagents: Prepare a series of dilutions of A-419259 in kinase assay buffer. Dilute the c-Src enzyme and substrate in kinase assay buffer to the desired concentrations.

-

Kinase Reaction:

-

Add 25 µL of the diluted A-419259 to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of the diluted c-Src enzyme to each well.

-

Add 25 µL of the substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value for A-419259 by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (MTT-based)

This protocol is for determining the effect of A-419259 on the proliferation of cancer cell lines.[9]

Materials:

-

Cancer cell line (e.g., K-562)

-

Complete cell culture medium

-

A-419259

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Treatment: Prepare serial dilutions of A-419259 in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of A-419259. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified 5% CO₂ incubator at 37°C.

-

MTT Addition and Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Src Phosphorylation

This protocol is for detecting the inhibition of c-Src autophosphorylation at Tyr416 in cells treated with A-419259.[6]

Materials:

-

Cell line of interest

-

A-419259

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of A-419259 for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phospho-Src (Tyr416) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing (for Total Src):

-

Strip the membrane of the phospho-Src antibodies.

-

Re-block the membrane and probe with the primary antibody for total Src, followed by the secondary antibody and detection as described above.

-

-

Data Analysis: Quantify the band intensities for phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal to determine the relative level of Src activation.

Conclusion

A-419259 is a valuable chemical probe for the investigation of Src family kinase signaling. Its high potency and relatively narrow kinase selectivity profile make it a suitable tool for elucidating the role of SFKs in various cellular processes and disease models.[7] The data and protocols provided in this guide are intended to facilitate the effective use of A-419259 in research and drug discovery efforts targeting Src-dependent pathways.

References

- 1. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

The Role of A-419259 in the Inhibition of Lck and Lyn Kinases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

A-419259, also known as RK-20449, is a potent, second-generation pyrrolo-pyrimidine compound that demonstrates significant inhibitory activity against the Src family of kinases (SFKs), with particularly high potency towards Lymphocyte-specific protein tyrosine kinase (Lck) and Lyn tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth analysis of A-419259's inhibitory profile, the experimental methodologies used to characterize its activity, and its impact on the signaling pathways governed by Lck and Lyn.

Quantitative Inhibitory Profile of A-419259

A-419259 exhibits nanomolar potency against several members of the Src kinase family. Its high affinity and selectivity make it a valuable tool for studying SFK-dependent signaling and a promising scaffold for the development of targeted therapeutics.[5] The half-maximal inhibitory concentrations (IC50) for A-419259 against key kinases are summarized below.

| Kinase | IC50 (nM) | Kinase Family |

| Lck | <3 | Src Family |

| Lyn | <3 | Src Family |

| Src | 9 | Src Family |

| Hck | 11.26 | Src Family |

| c-Abl | 3,000 | Abl Family |

| PKC | >33,000 | Protein Kinase C |

Table 1: Inhibitory activity of A-419259 against a panel of protein kinases. Data compiled from multiple sources.[1][2][3][6]

Signaling Pathways and Mechanism of Inhibition

Lck and Lyn are non-receptor tyrosine kinases that play critical roles in the signal transduction of immune cells. A-419259 exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting the signaling cascades they regulate.[5][7]

Lck Signaling Pathway in T-Cells

Lck is essential for initiating T-cell receptor (TCR) signaling, which is crucial for T-cell development and activation.[8][9] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lymphocyte-Specific Protein Tyrosine Kinase (LCK) is Involved in the Aryl Hydrocarbon Receptor-Mediated Impairment of Immunoglobulin Secretion in Human Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of A-419259 on Chronic Myeloid Leukemia (CML) Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have revolutionized CML treatment, resistance remains a clinical challenge. This has spurred the investigation of alternative therapeutic targets. A-419259, a potent, second-generation pyrrolo-pyrimidine inhibitor, has emerged as a significant agent in CML research due to its effective targeting of Src family kinases (SFKs), which play a crucial role in BCR-ABL signaling and CML pathogenesis. This technical guide provides an in-depth overview of the effects of A-419259 on CML cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to A-419259 and its Mechanism of Action in CML

A-419259 is a broad-spectrum inhibitor of Src family kinases (SFKs), demonstrating high selectivity for this family over other tyrosine kinases such as c-Abl.[1][2][3] In the context of CML, which is driven by the BCR-ABL oncoprotein, SFKs like Hck, Lyn, and Fyn are critical downstream effectors that contribute to the proliferation and survival of myeloid progenitors.[4][5] A-419259 exerts its anti-leukemic effects by globally inhibiting the activity of these myeloid SFKs, thereby blocking key signaling pathways essential for CML cell growth and survival.[4][6] This leads to the induction of growth arrest and apoptosis in various CML cell lines and primary patient cells.[1][4]

Quantitative Analysis of A-419259 Activity

The potency of A-419259 has been quantified through various in vitro studies, primarily determining its half-maximal inhibitory concentration (IC50) against specific kinases and CML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

| Target Kinase | IC50 (nM) |

| Src | 9 |

| Lck | <3 |

| Lyn | <3 |

| Hck | 11.26 |

| c-Abl | 3000 |

Data sourced from multiple studies.[1][2][3]

Table 2: Anti-proliferative Activity of A-419259 in CML Cell Lines

| Cell Line | Description | IC50 (µM) |

| K-562 | Philadelphia chromosome+ | 0.1 - 0.3 |

| Meg-01 | Philadelphia chromosome+ | 0.1 |

| DAGM/Bcr-Abl | Bcr-Abl transformed | 0.1 - 0.3 |

Data compiled from various sources.[1][6][7]

Signaling Pathways Modulated by A-419259 in CML

A-419259's inhibition of SFKs disrupts the downstream signaling cascade initiated by BCR-ABL. This primarily affects the STAT5 and Erk (MAPK) pathways, which are crucial for cell proliferation, survival, and transformation in CML.[4] A-419259 has been shown to block the phosphorylation and activation of both STAT5 and Erk.[4] Notably, A-419259 does not directly inhibit the autophosphorylation of BCR-ABL itself, indicating its mechanism is distinct from direct BCR-ABL inhibitors like imatinib.[4] The adaptor protein CrkL, a key substrate of BCR-ABL, is also implicated, with its phosphorylation being sensitive to SFK inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of A-419259 on CML cell lines.

Cell Culture and A-419259 Treatment

Objective: To maintain CML cell lines and treat with A-419259 for subsequent assays.

Materials:

-

K-562, Meg-01, or other CML cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

A-419259 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Culture CML cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in exponential growth phase by passaging every 2-3 days.

-

For experiments, seed cells at a predetermined density (e.g., 1 x 10^5 cells/mL) in appropriate culture vessels.

-

Prepare working solutions of A-419259 by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Add the A-419259 working solutions to the cell cultures and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest A-419259 concentration) in all experiments.

Cell Viability Assay (CellTiter-Blue® Assay)

Objective: To quantify the effect of A-419259 on the metabolic activity and viability of CML cells.

Materials:

-

A-419259-treated and control CML cells in a 96-well plate

-

CellTiter-Blue® Cell Viability Assay reagent

-

Fluorescence plate reader

Procedure:

-

Following the treatment period with A-419259, add 20 µL of CellTiter-Blue® Reagent to each 100 µL of cell culture in the 96-well plate.[8]

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8]

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify A-419259-induced apoptosis in CML cells.

Materials:

-

A-419259-treated and control CML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.[10]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][6]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[3][6]

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of A-419259 on the phosphorylation status of key signaling proteins like STAT5 and Erk.

Materials:

-

A-419259-treated and control CML cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control.

In Vitro Src Family Kinase Activity Assay

Objective: To directly measure the inhibitory effect of A-419259 on SFK activity.

Materials:

-

Recombinant active Src family kinase (e.g., Hck, Lyn)

-

Kinase assay buffer

-

Specific peptide substrate for SFKs (e.g., Poly(Glu, Tyr) 4:1)

-

A-419259 at various concentrations

-

ATP

-

ADP-Glo™ Kinase Assay Kit or similar detection system

Procedure:

-

Prepare a reaction mixture containing the SFK enzyme, its specific substrate, and kinase assay buffer in a 96-well plate.

-

Add A-419259 at a range of concentrations to the wells. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[11]

-

Determine the IC50 of A-419259 for the specific SFK.

Conclusion

A-419259 is a potent inhibitor of Src family kinases with significant anti-leukemic activity against CML cell lines. Its ability to induce apoptosis and inhibit proliferation is mediated through the blockade of critical downstream signaling pathways, including STAT5 and Erk, without directly targeting BCR-ABL. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of A-419259 and other SFK inhibitors in the context of CML and to explore mechanisms of resistance to current therapies. The continued study of such compounds is vital for the development of novel treatment strategies for CML.

References

- 1. Flow cytometric monitoring of the in vitro inhibition of the phosphorylation of CRKL and of SRC family kinases in patients with chronic myelogenous leukemia treated with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase activity assays Src and CK2 [protocols.io]

- 3. bosterbio.com [bosterbio.com]

- 4. benchchem.com [benchchem.com]

- 5. kumc.edu [kumc.edu]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. promega.in [promega.in]

- 9. ebiotrade.com [ebiotrade.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. promega.com [promega.com]

A-419259: A Potent Inducer of Apoptosis in Leukemia Cells Through Src Family Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

A-419259 has emerged as a significant pyrrolo-pyrimidine derivative that demonstrates potent and selective inhibition of Src family kinases (SFKs), leading to the induction of apoptosis in various leukemia cell lines. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate A-419259, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

A-419259 is a second-generation pyrrolo-pyrimidine designed for enhanced selectivity towards the Src family of kinases, including Src, Lck, Lyn, and Hck.[1][2] In the context of leukemia, particularly Chronic Myelogenous Leukemia (CML) driven by the Bcr-Abl oncoprotein, SFKs are crucial downstream effectors that promote cell proliferation and survival.[2][3] A-419259 exerts its anti-leukemic effects by globally inhibiting the activity of these myeloid SFKs.[2][3] This inhibition disrupts key signaling pathways, such as Stat5 and Erk, which are critical for the survival of Bcr-Abl-transformed cells, ultimately leading to growth arrest and apoptosis.[3][4] Notably, A-419259's mechanism is independent of Bcr-Abl autophosphorylation, indicating it acts downstream of the primary oncogenic driver.[5]

Quantitative Data on A-419259's Efficacy

The following tables summarize the quantitative data on the inhibitory and apoptotic effects of A-419259 on various kinases and leukemia cell lines.

Table 1: Kinase Inhibitory Activity of A-419259

| Kinase | IC50 (nM) |

| Src | 9[1][2][6] |

| Lck | <3[1][2][6] |

| Lyn | <3[1][2][6] |

| Hck | 11.26[1] |

| c-Abl | 3,000[1] |

| PKC | >33,000[1] |

Table 2: Anti-proliferative and Apoptotic Activity of A-419259 in Leukemia Cell Lines

| Cell Line | Leukemia Type | Effect | IC50 (µM) |

| K-562 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Growth | 0.1 - 0.3[1][2] |

| K-562 | Chronic Myeloid Leukemia (Ph+) | Induction of Apoptosis | Dose-dependent starting at 0.1[2] |

| Meg-01 | Myeloid Leukemia (Ph+) | Inhibition of Growth | 0.1[1][2] |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia | Inhibition of Proliferation (IL-3 absent) | 0.1 - 0.3[2][6][7] |

| TF-1 (CC-Fgr) | Acute Myeloid Leukemia | Inhibition of Growth | 0.002[8] |

| TF-1 (CC-Hck) | Acute Myeloid Leukemia | Inhibition of Growth | 0.0031[8] |

| Primary CML CD34+ cells | Chronic Myeloid Leukemia | Inhibition of Proliferation | Dose-dependent[3][9] |

Signaling Pathway of A-419259-Induced Apoptosis

The diagram below illustrates the signaling cascade initiated by A-419259 in Bcr-Abl positive leukemia cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

The Pyrrolo-pyrimidine Scaffold of A-419259: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pyrrolo-pyrimidine scaffold, the core structure of A-419259, a potent inhibitor of Src family kinases. This document details the chemical synthesis, biological activity, mechanism of action, and relevant experimental protocols associated with this important pharmacological agent.

Introduction to the Pyrrolo-pyrimidine Scaffold of A-419259

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] A-419259, a second-generation pyrrolo-pyrimidine derivative, has emerged as a highly selective and potent inhibitor of the Src family of non-receptor tyrosine kinases, playing a crucial role in cancer research.[4][5] These kinases, including Src, Lck, Lyn, and Hck, are key regulators of various cellular processes such as cell growth, proliferation, differentiation, and survival.[6] Dysregulation of Src family kinase activity is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.

A-419259 demonstrates significant inhibitory activity against several Src family kinases, leading to the induction of apoptosis and suppression of proliferation in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[4][5][7][8] Its mechanism of action involves the disruption of critical oncogenic signaling pathways, most notably the Bcr-Abl signaling cascade.[6]

Chemical Structure and Properties

The core of A-419259 is the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. The systematic name for A-419259 is 7-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[6]

Chemical Structure of A-419259:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C29H34N6O | [6] |

| Molecular Weight | 482.6 g/mol | [6] |

| CAS Number | 364042-47-7 | [6] |

| Solubility | Soluble in DMSO | [6] |

Quantitative Biological Activity

A-419259 exhibits potent inhibitory activity against several Src family kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of A-419259 against key kinases and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of A-419259

| Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Biological Effect | Reference(s) |

| Src | 9 | K-562 | 0.1 - 0.3 | Inhibition of proliferation, Induction of apoptosis | [4][5][6][9] |

| Lck | <3 | Meg-01 | 0.1 | Inhibition of proliferation | [4][5][6][9] |

| Lyn | <3 | DAGM/Bcr-Abl | 0.1 - 0.3 | Inhibition of proliferation | [4][7] |

| Hck | 11.26 | - | - | - | [6] |

| c-Abl | 3000 | - | - | - | [6] |

| PKC | >33,000 | - | - | - | [6] |

Mechanism of Action and Signaling Pathways

A-419259 exerts its anti-cancer effects by inhibiting Src family kinases, which are crucial components of the Bcr-Abl signaling pathway, a hallmark of chronic myeloid leukemia (CML). The constitutively active Bcr-Abl fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Src family kinases are key downstream effectors of Bcr-Abl. By inhibiting these kinases, A-419259 effectively blocks these oncogenic signals.

The following diagram illustrates the proposed mechanism of action of A-419259.

Caption: Mechanism of action of A-419259.

Experimental Protocols

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The synthesis of the pyrrolo[2,3-d]pyrimidine core, the scaffold of A-419259, can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework or vice versa. The following is a generalized synthetic workflow.

Caption: General synthetic workflow for A-419259.

A plausible synthetic approach for the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine with appropriate boronic acids or organostannanes via Suzuki or Stille coupling to introduce the desired aryl or heteroaryl groups at the C5 position. The substituent at the N7 position is typically introduced via N-alkylation.

Detailed Protocol for a Key Synthetic Step (Suzuki Coupling):

-

Materials: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, (4-phenoxyphenyl)boronic acid, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate solution, and a suitable solvent system (e.g., 1,4-dioxane/water).

-

Procedure: a. To a reaction vessel, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). d. Add the 2M aqueous sodium carbonate solution (2 equivalents). e. Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

In Vitro Src Kinase Activity Assay

The inhibitory activity of A-419259 against Src kinase can be determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Workflow for Src Kinase Assay:

Caption: Workflow for in vitro Src kinase assay.

Detailed Protocol:

-

Materials: Recombinant active Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, A-419259, kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), and 0.75% phosphoric acid.

-

Procedure: a. Prepare serial dilutions of A-419259 in DMSO. b. In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted A-419259 or DMSO (for control). c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the kinase reaction by adding a mixture of Src kinase and [γ-³²P]ATP. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding 0.75% phosphoric acid. g. Spot a portion of the reaction mixture onto a P81 phosphocellulose filter mat. h. Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. i. Dry the filter mat and measure the incorporated radioactivity using a scintillation counter. j. Calculate the percentage of inhibition for each concentration of A-419259 and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo-pyrimidine inhibitors is highly dependent on the nature and position of substituents on the core scaffold. For A-419259 and its analogs, key structural features influencing their inhibitory potency and selectivity against Src family kinases have been identified.

-

The 4-amino group: The amino group at the C4 position of the pyrimidine ring is crucial for hydrogen bonding interactions within the ATP-binding pocket of the kinase.

-

The C5 substituent: The 4-phenoxyphenyl group at the C5 position occupies a hydrophobic pocket in the kinase domain, contributing significantly to the binding affinity. Modifications in this region can modulate potency and selectivity.

-

The N7 substituent: The trans-4-(4-methyl-1-piperazinyl)cyclohexyl group at the N7 position extends out of the ATP-binding site and interacts with the solvent-exposed region. This substituent plays a role in improving physicochemical properties and can influence the overall selectivity profile.

Conclusion

The pyrrolo-pyrimidine scaffold of A-419259 represents a significant advancement in the development of selective Src family kinase inhibitors. Its potent and selective inhibition of these key oncogenic drivers has demonstrated promising therapeutic potential, particularly in the context of CML. The information provided in this technical guide, including the synthetic strategies, biological data, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of kinase inhibitors. Further research into the structure-activity relationships and optimization of the physicochemical properties of this scaffold may lead to the development of even more effective and safer anti-cancer agents.

References

- 1. promega.com [promega.com]

- 2. Src kinase assay [bio-protocol.org]

- 3. LCK Kinase Enzyme System Application Note [promega.de]

- 4. ijsred.com [ijsred.com]

- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

A-419259 (RK-20449): A Comprehensive Target Profile and Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259, also known as RK-20449, is a potent and selective pyrrolopyrimidine-based inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This class of enzymes plays a crucial role in a multitude of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of Src family kinase (SFK) activity has been implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][5] A-419259 has demonstrated significant preclinical activity, inducing apoptosis and inhibiting the proliferation of cancer cell lines, making it a compound of interest for further investigation and therapeutic development.[4][6]

This technical guide provides an in-depth analysis of the target profile and selectivity of A-419259, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support ongoing research and drug development efforts.

Primary Target Profile: Src Family Kinases

A-419259 exhibits potent inhibitory activity against several members of the Src family kinases, with IC50 values in the low nanomolar range. The primary targets include Src, Lck, and Lyn.[4][6]

| Kinase | IC50 (nM) |

| Lck | <3[4][6] |

| Lyn | <3[4][6] |

| Src | 9[4][6] |

| Hck | 0.43[5] |

| Table 1: Inhibitory activity of A-419259 against primary Src family kinase targets. |

Kinase Selectivity Profile

A KINOMEscan™ profiling study was conducted to assess the broader selectivity of A-419259 against a panel of 468 kinases. At a concentration of 1 µM, A-419259 demonstrated remarkable selectivity, interacting with only 19 kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

The following table summarizes the kinase interactions observed in the KINOMEscan™ assay, with results presented as percent of control, where a lower percentage indicates a stronger interaction.

| Kinase | Percent of Control |

| Src Family Kinases | |

| LYN | 0 |

| SRC | 0 |

| HCK | 0 |

| FGR | 0 |

| FYN | 0.5 |

| LCK | 1 |

| YES | 1 |

| BLK | 2 |

| Other Kinases | |

| ABL1 (E255K) - non-phosphorylated | 0 |

| ABL1 (T315I) - non-phosphorylated | 0 |

| ABL1 - non-phosphorylated | 0 |

| ABL2 | 0 |

| CSF1R | 0 |

| DDR1 | 0 |

| EPHA5 | 0 |

| KIT | 0 |

| NTRK1 | 0 |

| PDGFRA | 0 |

| RET | 0 |

| Table 2: KINOMEscan™ selectivity profile of A-419259 at 1 µM. Data extracted from the supplementary information of Patel et al., 2019, PLoS ONE. |

In contrast to its potent inhibition of SFKs, A-419259 shows significantly weaker activity against other kinases such as c-Abl (IC50 = 3,000 nM) and is largely inactive against PKC (IC50 > 33 µM).[3]

Signaling Pathway Inhibition

A-419259 exerts its cellular effects by modulating key downstream signaling pathways that are aberrantly activated in cancer. The inhibition of Src family kinases by A-419259 leads to the suppression of the STAT5 and Erk signaling pathways, both of which are critical for cancer cell proliferation and survival.[4]

A-419259 Inhibition of the STAT5 Signaling Pathway

The STAT5 (Signal Transducer and Activator of Transcription 5) protein is a key mediator of cytokine and growth factor signaling. Upon activation via phosphorylation by kinases such as Src family kinases, STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. A-419259 has been shown to inhibit the tyrosine phosphorylation of STAT5.

A-419259 inhibits STAT5 activation by blocking Src family kinase-mediated phosphorylation.

A-419259 Inhibition of the Erk Signaling Pathway

The Extracellular signal-regulated kinase (Erk) is a key component of the MAPK/Erk pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation. The activation of this pathway is often downstream of receptor tyrosine kinases and Src family kinases. A-419259 has been demonstrated to suppress Erk signaling.[4]

A-419259 suppresses the Erk signaling cascade through inhibition of Src family kinases.

A-419259 and the mTORC1/S6K Pathway

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its downstream effector, S6 Kinase (S6K), is involved in protein synthesis. While direct inhibition of mTOR by A-419259 has not been reported, Src family kinases are known to be upstream regulators of the PI3K/Akt/mTOR pathway. Therefore, inhibition of SFKs by A-419259 can lead to downstream suppression of mTORC1 and S6K phosphorylation.

References

- 1. allevi3d.com [allevi3d.com]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]

- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

Early Research on A-419259 in Hematopoietic Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259, also known as RK-20449, is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2] Early research has demonstrated its potential as a therapeutic agent in hematopoietic malignancies, particularly those driven by aberrant kinase signaling, such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the foundational preclinical research on A-419259, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its initial characterization.

Core Mechanism of Action

A-419259 exerts its anti-neoplastic effects by targeting the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] This inhibition disrupts the downstream signaling pathways that are critical for the proliferation, survival, and transformation of malignant hematopoietic cells.[4][5] The primary targets of A-419259 include Src, Lck, Lyn, and Hck.[2][6] Notably, it displays selectivity for SFKs over other tyrosine kinases like c-Abl.[6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

| Kinase Target | IC50 (nM) | Reference |

| Src | 9 | [2][6] |

| Lck | <3 | [2][6] |

| Lyn | <3 | [2][6] |

| Hck | 0.43 - 11.26 | [6] |

| c-Abl | 3000 | [6] |

| PKC | >33,000 | [6] |

Table 2: In Vitro Anti-proliferative Activity of A-419259 in Hematopoietic Malignancy Cell Lines

| Cell Line | Disease | IC50 (µM) | Reference |

| K-562 | Chronic Myeloid Leukemia (Ph+) | 0.1 - 0.3 | [6][7] |

| Meg-01 | Chronic Myeloid Leukemia (Ph+) | 0.1 | [6][7] |

| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3 (in the absence of IL-3) | [7] |

Table 3: In Vivo Efficacy of A-419259

| Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |

| Mouse Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | 30 mg/kg twice daily | Reduced total number of AML cells and AML stem cells in bone marrow and spleen. | [6] |

Experimental Protocols

In Vitro Kinase Assays

ADP Quest Kinetic Kinase Assay (for Hck): [3]

-

Enzyme Preparation: Recombinant human Hck is purified from E. coli.

-

Autophosphorylation: To induce autophosphorylation, Hck is diluted to 0.22 mg/mL in ADP Quest assay buffer and incubated with 100 µM ATP at room temperature for 3 hours. Remaining ATP is subsequently removed by dialysis.

-

Inhibitor Preparation: A-419259 is dissolved in ADP Quest kinase assay buffer containing 1% DMSO and then serially diluted to the desired concentrations. The final DMSO concentration in the assay is maintained at 0.1%.

-

Kinase Reaction: The kinase reaction is initiated by adding the autophosphorylated Hck and various concentrations of A-419259 to the assay plate.

-

Data Acquisition: Kinase activity is measured kinetically using the ADP Quest assay system (Eurofins), which quantifies ADP production over time.

ELISA-based Kinase Assay (for Lck, Lyn, Src, and Abl): [8]

-

Plate Coating: Flat-bottom 96-well ELISA plates are coated with a 200 µg/mL solution of Poly(Glu,Tyr) 4:1 substrate in phosphate-buffered saline (PBS) for 1 hour at room temperature.

-

Enzyme and Inhibitor Incubation: His(6)-tagged Lck, full-length c-Abl, and commercially sourced Lyn and Src are incubated with varying concentrations of A-419259.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Data Analysis: Absorbance is read on a plate reader, and IC50 values are calculated.

Cell Viability Assay

CellTiter-Blue® Cell Viability Assay: [9]

-

Cell Plating: Hematopoietic malignancy cells (e.g., K-562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

-

Compound Treatment: Cells are incubated with various concentrations of A-419259 for a specified period (e.g., 16 or 48 hours).

-

Reagent Addition: CellTiter-Blue® Reagent is added directly to each well.

-

Incubation: Plates are incubated at 37°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.

-

Fluorescence Measurement: The fluorescent signal is measured using a plate-reading fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: The relative number of viable cells is determined, and IC50 values are calculated.

Western Blotting

-

Cell Lysis: Cells treated with A-419259 are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Src, phospho-Stat5, phospho-Erk, and their total protein counterparts). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

A-419259 has been shown to primarily impact the Bcr-Abl signaling cascade in CML by inhibiting Src family kinases, which are crucial downstream effectors. This leads to the suppression of key survival and proliferation pathways, including the STAT5 and Erk (MAPK) pathways.[4]

Clinical Development Status

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any evidence of A-419259 entering human clinical trials. There is no indication of an Investigational New Drug (IND) application being filed with regulatory agencies such as the U.S. Food and Drug Administration (FDA).[10] This suggests that, despite promising preclinical data, the development of A-419259 may have been discontinued before reaching the clinical investigation stage.

Conclusion

Early research on A-419259 established it as a potent and selective inhibitor of Src family kinases with significant preclinical activity against hematopoietic malignancies, particularly CML and AML. Its mechanism of action involves the disruption of key oncogenic signaling pathways, leading to decreased cell proliferation and survival. The provided data and protocols from these initial studies offer a valuable resource for researchers in the field of kinase inhibitor development and the study of signaling pathways in cancer. The absence of clinical trial data suggests that further development of this specific compound was not pursued, but the foundational research remains relevant for the broader understanding of targeting SFKs in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigational New Drug (IND) Application | FDA [fda.gov]

Methodological & Application

Application Notes for A-419259: A Potent Src Family Kinase Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]

Application Note & Protocol: Preparation of A-419259 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

A-419259 is a potent, second-generation pyrrolopyrimidine inhibitor targeting Src family kinases (SFKs), including Src, Lck, and Lyn, with IC₅₀ values in the low nanomolar range[1]. It is a valuable tool for studying signal transduction pathways mediated by these kinases and for investigating their roles in oncogenesis, such as in Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML)[2]. Proper preparation and storage of A-419259 stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of A-419259 in Dimethyl Sulfoxide (DMSO).

A-419259 is available in two common forms: the free base and a trihydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used.

2. Quantitative Data Summary

The chemical properties of both forms of A-419259 are summarized below. Always refer to the batch-specific information on your product's Certificate of Analysis.

Table 1: Chemical Properties of A-419259

| Property | A-419259 (Free Base) | A-419259 trihydrochloride |

| CAS Number | 364042-47-7[1][2] | 1435934-25-0[3][4] |

| Molecular Formula | C₂₉H₃₄N₆O[1][2] | C₂₉H₃₄N₆O • 3HCl[3] |

| Molecular Weight (MW) | 482.63 g/mol [1][5] | 592.01 g/mol [6] |

| Appearance | White to light yellow solid[1] | Crystalline solid[3] |

| Solubility in DMSO | ~12.5 mg/mL (~25.9 mM)[1] | ~11.84 mg/mL (~20 mM) |

Table 2: Preparation of A-419259 Stock Solutions

This table provides the required mass of the compound to prepare 1 mL of stock solution at various concentrations.

| Desired Stock Concentration | Mass of A-419259 (Free Base, MW=482.63) for 1 mL DMSO | Mass of A-419259 trihydrochloride (MW=592.01) for 1 mL DMSO |

| 1 mM | 0.483 mg | 0.592 mg |

| 5 mM | 2.413 mg | 2.960 mg |

| 10 mM | 4.826 mg | 5.920 mg |

| 20 mM | 9.653 mg | 11.840 mg |

3. Experimental Protocols

This section outlines the detailed methodology for preparing a high-concentration stock solution of A-419259 in DMSO.

3.1. Materials and Equipment

-

A-419259 powder (free base or trihydrochloride salt)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (water bath)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Stock Solution Preparation Workflow

The process involves careful weighing of the compound, dissolution in DMSO, and proper storage.

Caption: Workflow for A-419259 stock solution preparation.

3.3. Detailed Step-by-Step Protocol

-

Preparation:

-

Bring the vial of A-419259 powder to room temperature before opening to prevent moisture condensation.

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of A-419259 powder into the tube. For example, to make 1 mL of a 10 mM stock solution, weigh 4.83 mg of the free base or 5.92 mg of the trihydrochloride salt.

-

-

Calculation:

-

Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

-

For the example above (10 mM stock with 4.83 mg of free base): Volume (L) = 0.00483 g / (0.010 mol/L * 482.63 g/mol ) = 0.001 L = 1 mL

-

-

Dissolution:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the A-419259 powder[7][8].

-

Cap the tube securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution. If particles are still visible, place the tube in a sonicating water bath for 5-10 minutes to aid dissolution[1][8]. Gentle warming to 37°C can also be applied, but verify compound stability at this temperature[8].

-

Continue this process until the compound is fully dissolved and the solution is clear.

-

-

Storage and Handling:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[8][9]. This is crucial to minimize freeze-thaw cycles which can degrade the compound.

-

Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term stability[1][8]. Properly stored, solutions can be stable for up to 6 months[6].

-

When preparing working solutions for experiments, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. This helps prevent the compound from precipitating out of solution[7][8].

-

The final concentration of DMSO in assays should be kept as low as possible (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts[10][11]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments[7].

-

4. A-419259 Mechanism of Action

A-419259 inhibits Src Family Kinases, which are non-receptor tyrosine kinases that play a key role in relaying signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to downstream intracellular pathways controlling cell proliferation, survival, and migration.

Caption: Simplified signaling pathway showing inhibition of Src by A-419259.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is for guidance only. Please refer to the manufacturer's specific product data sheet and safety data sheet (SDS) for the most accurate and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. abmole.com [abmole.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]